molecular formula C17H15BrClNO5 B4695496 methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B4695496
M. Wt: 428.7 g/mol
InChI Key: LWFFMWLKAWOPLF-UHFFFAOYSA-N
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Description

Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate: is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a benzoyl group substituted with bromine and chlorine atoms, as well as methoxy groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO5/c1-23-14-7-11(17(22)25-3)13(8-15(14)24-2)20-16(21)10-6-9(18)4-5-12(10)19/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFFMWLKAWOPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds such as methyl 5-bromo-2-chlorobenzoate . The process may include:

    Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzoyl group.

    Esterification: Formation of the ester group through reaction with methanol.

    Amidation: Formation of the amide bond by reacting with an amine derivative.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology and Medicine:

  • Potential applications in drug development due to its unique structure and functional groups.
  • Investigated for its biological activity and interactions with biomolecules.

Industry:

Mechanism of Action

The mechanism by which methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and chlorine atoms, as well as methoxy groups, can influence its binding affinity and reactivity with enzymes or receptors. These interactions may modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate
Reactant of Route 2
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methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4,5-dimethoxybenzoate

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